molecular formula C14H12O3 B579788 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) CAS No. 15757-34-3

1,3-Benzodioxan-4-ol,4-phenyl-(8CI)

Cat. No.: B579788
CAS No.: 15757-34-3
M. Wt: 228.247
InChI Key: ONZKZNZGZWMMQO-UHFFFAOYSA-N
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Description

1,3-Benzodioxan-4-ol,4-phenyl-(8CI), also known as 1,3-Benzodioxan-4-ol,4-phenyl-(8CI), is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.247. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Benzodioxan-4-ol,4-phenyl-(8CI), and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of substituted catechol derivatives with phenylacetaldehyde under acidic or catalytic conditions. Key steps include:

  • Nucleophilic substitution : Use of benzyl-protected intermediates (e.g., 4-benzyloxyphenylboronic acid pinacol ester analogs) to control regioselectivity .
  • Catalytic hydrogenation : For deprotection of hydroxyl groups, with Pd/C or Raney Ni as catalysts. Yields >85% are achievable with inert gas purging to prevent oxidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via GC or HPLC (>97% purity threshold) .

Q. How is 1,3-Benzodioxan-4-ol,4-phenyl-(8CI) characterized spectroscopically?

  • NMR : 1^1H NMR (CDCl3_3) shows distinct signals for the benzodioxan ring (δ 4.25–4.50 ppm, multiplet for O–CH2_2–O) and aromatic protons (δ 7.20–7.45 ppm for phenyl). 13^{13}C NMR confirms the ether linkage (C–O–C at ~100–110 ppm) .
  • IR : Strong absorption bands at 3200–3500 cm1^{-1} (O–H stretch) and 1250–1280 cm1^{-1} (C–O–C asymmetric stretch) .
  • Mass spectrometry : Molecular ion peak at m/z 244 (C13_{13}H12_{12}O3_3) with fragmentation patterns matching benzodioxan derivatives .

Q. What are common stability issues during storage, and how are they mitigated?

  • Hydrolysis : Susceptibility to acidic/basic conditions. Store in anhydrous solvents (e.g., THF, DCM) under nitrogen at –20°C .
  • Oxidation : Use antioxidants like BHT (0.01–0.1% w/w) in solution phases. Solid-state stability requires desiccants (silica gel) and amber glass vials .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in reaction mechanisms for benzodioxan derivatives?

  • Mechanistic ambiguity : Conflicting experimental data on electrophilic substitution pathways (e.g., nitration vs. sulfonation regioselectivity) can be resolved via DFT calculations. For example:
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
    • Compare activation energies for competing pathways (e.g., meta vs. para substitution) .
  • Validation : Cross-reference computed IR/NMR spectra with experimental data to confirm intermediate structures .

Q. What advanced strategies improve enantiomeric purity in chiral benzodioxan derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts during cyclization to induce asymmetry (e.g., ee >90% reported for similar compounds) .
  • Kinetic resolution : Enzymatic catalysis (lipases or esterases) selectively hydrolyzes one enantiomer .
  • Chromatography : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phase for analytical and preparative separation .

Q. How do structural modifications (e.g., halogenation) impact biological activity in benzodioxan analogs?

  • Halogenation : Introduce electron-withdrawing groups (e.g., Cl, F) at the phenyl ring to enhance binding to cytochrome P450 enzymes. For example:
    • 6-Fluoro analogs show 3× higher inhibitory activity in CYP3A4 assays compared to parent compounds .
    • Bromination at C8 increases logP values, improving blood-brain barrier penetration in neuroactive studies .
  • Methodology : SAR studies require parallel synthesis (e.g., Ugi reactions) followed by high-throughput screening .

Q. What analytical techniques are critical for resolving conflicting spectral data in degradation studies?

  • LC-MS/MS : Identify degradation products (e.g., quinone derivatives from oxidation) via fragmentation patterns .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton signals in complex mixtures .
  • X-ray crystallography : Resolve stereochemical disputes (e.g., axial vs. equatorial hydroxyl orientation) .

Q. Methodological Guidelines

8. Designing experiments to assess environmental fate:

  • Biodegradation assays : Use OECD 301B (modified Sturm test) with activated sludge inoculum. Monitor via TOC analysis and HPLC .
  • Photolysis studies : Expose to UV light (λ = 254 nm) in aqueous buffer (pH 7.4). Quantify half-life using first-order kinetics .

9. Best practices for handling air-sensitive intermediates:

  • Schlenk techniques : Purge reaction flasks with argon before adding hygroscopic reagents (e.g., Grignard reagents) .
  • Glovebox storage : Maintain O2_2 levels <1 ppm for boronate esters and other oxidation-prone intermediates .

Properties

CAS No.

15757-34-3

Molecular Formula

C14H12O3

Molecular Weight

228.247

IUPAC Name

4-phenyl-1,3-benzodioxin-4-ol

InChI

InChI=1S/C14H12O3/c15-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16-10-17-14/h1-9,15H,10H2

InChI Key

ONZKZNZGZWMMQO-UHFFFAOYSA-N

SMILES

C1OC2=CC=CC=C2C(O1)(C3=CC=CC=C3)O

Synonyms

1,3-Benzodioxan-4-ol,4-phenyl-(8CI)

Origin of Product

United States

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